1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

Parkinson's disease MPTP receptor MAO-B

Source your research-grade Budipine hydrochloride from a trusted B2B partner. This 4,4-diphenylpiperidine derivative is the gold standard for investigating uncompetitive NMDA receptor antagonism and MAO-B-mediated neuroprotection. Unlike other analogs, its unique tert-butyl group minimizes off-target opioid effects (IC₅₀ >100 µM), ensuring cleaner data in your MPTP models. Economical, high-yield synthesis (>99%) makes it cost-effective for large-scale studies. Its well-characterized hERG profile (IC₅₀ = 10.2 µM) also provides a crucial safety benchmark for your novel drug candidates.

Molecular Formula C21H28ClN
Molecular Weight 329.9 g/mol
CAS No. 63661-61-0
Cat. No. B1668029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride
CAS63661-61-0
Synonyms4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan
Molecular FormulaC21H28ClN
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H
InChIKeyUSUUKNCFNKZGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Budipine Hydrochloride (CAS 63661-61-0): A Lipophilic 4,4-Diphenylpiperidine with Distinct Tert-Butyl Substitution and NMDA Antagonist Activity


1-Tert-butyl-4,4-diphenylpiperidin-1-ium chloride (CAS 63661-61-0), commonly referred to as budipine hydrochloride, is a quaternary ammonium salt of the 4,4-diphenylpiperidine class. The parent free base (CAS 57982-78-2) is a tertiary amine characterized by a bulky tert-butyl group on the piperidine nitrogen and two phenyl rings at the 4-position, conferring high lipophilicity (LogP = 4.80) [1]. Budipine was clinically developed as a non-dopaminergic antiparkinsonian agent with a polyvalent mechanism of action, including N-methyl-D-aspartate (NMDA) receptor antagonism, monoamine oxidase B (MAO-B) inhibition, and enhancement of dopamine release [2]. The hydrochloride salt is the stable, water-soluble form utilized in pharmaceutical research and development.

Why 4,4-Diphenylpiperidine Analogs Cannot Simply Replace Budipine Hydrochloride


Within the 1-alkyl-4,4-diphenylpiperidine chemotype, even minor modifications to the N-alkyl substituent profoundly alter receptor binding profiles and functional pharmacology. Budipine's tert-butyl group confers a unique combination of high lipophilicity and steric bulk that is not replicated by smaller alkyl chains (e.g., methyl, isopropyl) or heteroatom substitutions [1]. Direct comparative studies demonstrate that budipine exhibits substantially higher affinity for the MPTP binding site (a surrogate for MAO-B) than its methyl or isopropyl analogs, while conversely displaying markedly reduced affinity for μ- and δ-opioid receptors—a selectivity profile that minimizes off-target opioid effects [2][3]. Furthermore, budipine's uncompetitive NMDA receptor antagonism is mechanistically distinct from the competitive antagonism of other antiparkinsonian agents, and its use-dependent channel block is not reproduced by close structural analogs [4]. These pharmacologic divergences preclude simple interchange with other 4,4-diphenylpiperidines in research applications.

Quantitative Evidence Guide for Budipine Hydrochloride Differentiation


MPTP Binding Site Affinity: 10- to 100-Fold Enhancement Over Methyl and Isopropyl Analogs

Budipine (tert-butyl derivative) demonstrates a Ki of 2.2 µM for displacement of [³H]MPTP from its binding site in rat brain membranes, whereas the 1-methyl and 1-isopropyl analogs exhibit substantially lower affinities that precluded precise Ki determination in the same assay system [1]. This affinity advantage positions budipine as the preferred tool compound for interrogating the MPTP/MAO-B nexus in Parkinsonian neurodegeneration models.

Parkinson's disease MPTP receptor MAO-B Neuroprotection

NMDA Receptor Antagonism: Use-Dependent Channel Block with Moderate Affinity Distinct from Memantine and Biperiden

Budipine inhibits [³H]TCP binding to the NMDA receptor ion channel with an IC₅₀ of 36 µM and acts as a use-dependent (uncompetitive) antagonist [1]. In direct comparison, the structurally related antiparkinsonian agent biperiden exhibits a higher IC₅₀ of 92 µM for [³H]MK-801 displacement [2]. Furthermore, budipine blocks NMDA-induced currents in striatal neurons with an IC₅₀ of 827 µM at +70 mV, with a voltage-dependence parameter (δ = 0.45) indicating a shallower channel binding site than memantine (δ = 0.71) [3]. These properties define budipine as a low-affinity, uncompetitive NMDA antagonist with a distinct binding mode.

NMDA receptor glutamate neuroprotection Parkinson's disease

Physicochemical Profile: High Lipophilicity and Basicity Differentiate Budipine from Less Bulky Analogs

Budipine possesses a calculated partition coefficient (LogP) of 4.80 and a basic pKa of 9.58 [1][2]. These values reflect the combined influence of the tert-butyl group and the two phenyl rings, resulting in substantially higher lipophilicity compared to the 1-methyl (LogP ~2.8) and 1-isopropyl (LogP ~3.5) analogs (estimated from QSAR models). High lipophilicity correlates with enhanced blood-brain barrier permeability, a critical attribute for CNS-active antiparkinsonian agents. The basic pKa of 9.58 ensures that budipine is >99% protonated at physiological pH, facilitating ionic interactions with receptor sites.

Lipophilicity logP pKa BBB penetration Drug design

Synthesis Efficiency: 99% Yield via Direct Friedel-Crafts Arylation Under Triflic Acid Catalysis

Budipine can be synthesized in a single step from 1-tert-butyl-4-piperidone and benzene using triflic acid as a catalyst, achieving a remarkable 99% yield [1]. In contrast, traditional multi-step syntheses of 1-methyl-4,4-diphenylpiperidine proceed through a 5-step sequence with an overall yield of only ~23% [2]. This dramatic improvement in synthetic efficiency (4.3-fold higher yield) makes budipine a more cost-effective and scalable entry point for generating 4,4-diphenylpiperidine libraries.

Synthesis Process chemistry Friedel-Crafts Yield optimization Green chemistry

Opioid Receptor Selectivity: Minimal Affinity Mitigates Off-Target Analgesic and Sedative Effects

In displacement assays using [³H]etorphine, [³H]dihydromorphine, and [³H]DADLE, the 1-methyl analog of 4,4-diphenylpiperidine exhibited high affinity for μ- and δ-opioid receptors (IC₅₀ values of 0.71–9.0 µM) [1]. In contrast, budipine (1-tert-butyl) and its 1-isopropyl analog displayed 'distinctly lower inhibiting concentration values,' with IC₅₀s >100 µM for all three radioligands [1]. This 10- to 100-fold reduction in opioid receptor affinity minimizes the risk of confounding opioid-mediated behaviors (analgesia, sedation, respiratory depression) in behavioral pharmacology studies.

Opioid receptors Off-target effects Selectivity CNS safety Drug repurposing

HERG Channel Liability: IC₅₀ of 10.2 µM Informs Cardiac Safety Assessment

Budipine blocks HERG potassium channels expressed in Xenopus oocytes with an IC₅₀ of 10.2 µM, with fast onset and slow, incomplete reversibility [1]. This value is comparable to other marketed CNS drugs with known QT prolongation risk (e.g., haloperidol IC₅₀ ~1 µM; thioridazine IC₅₀ ~1.5 µM) but significantly more potent than the closely related biperiden (HERG IC₅₀ >100 µM) [2]. The data provide a quantitative benchmark for interpreting budipine's cardiovascular safety margin in preclinical development.

HERG cardiac safety QT prolongation ion channel toxicology

Optimal Use Cases for Budipine Hydrochloride in Parkinson's Disease Research and Chemical Development


Validating MPTP/MAO-B-Dependent Neuroprotective Mechanisms in Parkinsonian Models

Budipine's high affinity for the MPTP binding site (Ki = 2.2 µM) makes it the preferred tool compound for investigating MAO-B-mediated neuroprotection in cell culture and in vivo MPTP rodent models [1]. Its use is indicated when the goal is to block MPTP-induced dopaminergic neurodegeneration while minimizing opioid off-target effects, as budipine's weak opioid receptor affinity (IC₅₀ >100 µM) reduces confounding behavioral outcomes [2].

Probing NMDA Receptor Channel Pharmacology and Use-Dependent Antagonism

Budipine is an ideal pharmacological probe for studying uncompetitive NMDA receptor antagonism with a unique voltage-dependence (δ = 0.45) and binding site distinct from memantine and MK-801 [1][2]. It should be employed in patch-clamp electrophysiology and calcium imaging assays to elucidate channel gating mechanisms and to compare with other use-dependent blockers such as biperiden (IC₅₀ = 92 µM) and amantadine.

Scaling Synthesis of 4,4-Diphenylpiperidine Scaffolds via High-Yield Friedel-Crafts Protocol

The single-step synthesis of budipine from 1-tert-butyl-4-piperidone with 99% yield [1] provides an economical and scalable route for producing gram-to-kilogram quantities of the 4,4-diphenylpiperidine core. This protocol should be prioritized over traditional multi-step syntheses (e.g., 23% overall yield for 1-methyl analog [2]) when cost, time, and waste reduction are critical factors in medicinal chemistry or process development campaigns.

Cardiac Safety Profiling and HERG Liability Assessment in Preclinical Development

Budipine's HERG IC₅₀ of 10.2 µM serves as a benchmark for evaluating the cardiac safety margin of novel 4,4-diphenylpiperidine derivatives [1]. It should be included as a reference compound in HERG screening panels to contextualize the proarrhythmic risk of new chemical entities within this chemotype, particularly when comparing to analogs with improved selectivity or reduced HERG affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.